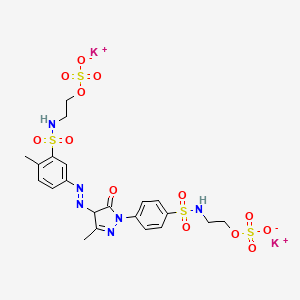
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, sulphonamide, and sulphonatooxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the azo group through a diazotization reaction. The sulphonamide and sulphonatooxy groups are then added through nucleophilic substitution reactions. The final product is obtained by neutralizing the intermediate with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to control the temperature, pressure, and pH levels, ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can replace the sulphonamide group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulphone derivatives, amines, and substituted pyrazole compounds. These products retain some of the original compound’s functional groups, allowing for further chemical modifications.
Scientific Research Applications
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate involves its interaction with specific molecular targets. The compound’s sulphonamide and azo groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Trisodium[5-acetamido-4-hydroxy-3-[[2-hydroxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato(5-)]cuprate(3-)
- 4-Hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid, potassium sodium salt
Uniqueness
Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
CAS No. |
83400-00-4 |
|---|---|
Molecular Formula |
C21H24K2N6O13S4 |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
dipotassium;2-[[2-methyl-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfamoyl)phenyl]-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylamino]ethyl sulfate |
InChI |
InChI=1S/C21H26N6O13S4.2K/c1-14-3-4-16(13-19(14)42(31,32)23-10-12-40-44(36,37)38)24-25-20-15(2)26-27(21(20)28)17-5-7-18(8-6-17)41(29,30)22-9-11-39-43(33,34)35;;/h3-8,13,20,22-23H,9-12H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
ISFPPQQYJSNQQE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)NCCOS(=O)(=O)[O-])C)S(=O)(=O)NCCOS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


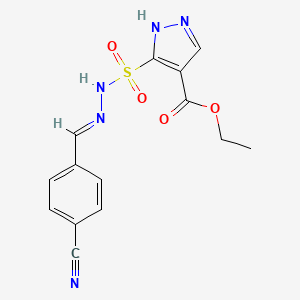
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
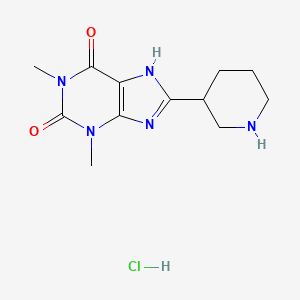

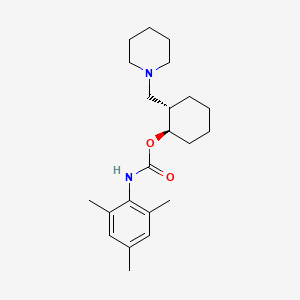


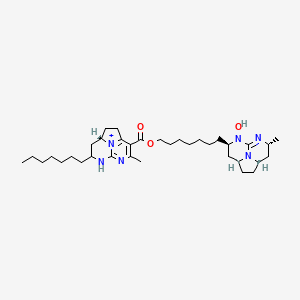
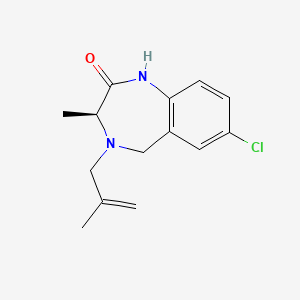
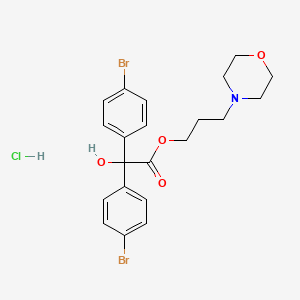
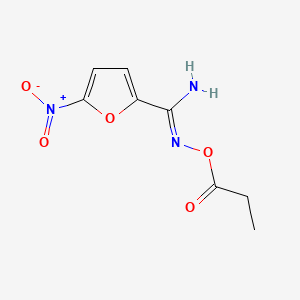
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
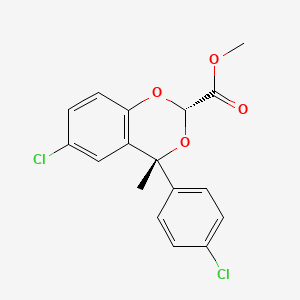
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
